molecular formula C18H17Cl2NO4 B4668466 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE

Cat. No.: B4668466
M. Wt: 382.2 g/mol
InChI Key: DRRHZRPXZXYTFD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide is a complex organic compound that features a benzodioxole ring and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps. One common route includes the reaction of 2H-1,3-benzodioxole with a suitable chloromethylating agent to introduce the benzodioxol-5-ylmethyl group. This intermediate is then reacted with 4-(2,4-dichlorophenoxy)butanoic acid under amide-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions, as well as advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under suitable reducing conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield carboxylic acids, while reduction of the amide group would produce the corresponding amine.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The benzodioxole ring and dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorophenoxy)butanamide is unique due to the combination of the benzodioxole ring and the dichlorophenoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c19-13-4-6-15(14(20)9-13)23-7-1-2-18(22)21-10-12-3-5-16-17(8-12)25-11-24-16/h3-6,8-9H,1-2,7,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRHZRPXZXYTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE

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